3-Bromopropyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by a bromopropyl group attached to a 4-methylbenzene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-bromopropanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+3-Bromopropanol→3-Bromopropyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropyl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to form the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The products are 3-bromopropanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
3-Bromopropyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Bromopropyl 4-methylbenzene-1-sulfonate involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The sulfonate ester group can also participate in various reactions, including hydrolysis and elimination. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- 3-Chloropropyl 4-methylbenzene-1-sulfonate
- 3-Iodopropyl 4-methylbenzene-1-sulfonate
- 3-Bromopropyl benzene-1-sulfonate
Comparison:
- Reactivity: 3-Bromopropyl 4-methylbenzene-1-sulfonate is more reactive than its chloro counterpart due to the better leaving ability of the bromine atom. it is less reactive than the iodo derivative.
- Applications: The applications of these compounds are similar, but the choice of compound depends on the specific reactivity required for a given application.
- Uniqueness: The presence of the 4-methyl group in this compound can influence its reactivity and selectivity in certain reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
3-bromopropyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXGRFCFMAGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.